Increased Lipophilicity vs. Methyl Ester Analog Drives Membrane Permeability
The target compound's XLogP3 of 2.2 [1] confirms a significant increase in lipophilicity compared to its closest analog, methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate, which has an XLogP3 of 1.4 [2]. This 0.8 log unit difference represents an approximately 6.3-fold increase in the partition coefficient (P). For drug discovery programs targeting intracellular or CNS-penetrant molecules, this higher lipophilicity can directly translate to improved passive membrane permeability, a critical parameter for oral bioavailability and blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | Methyl 2,3-difluoro-4-(piperazin-1-yl)benzoate, XLogP3 = 1.4 |
| Quantified Difference | Δ XLogP3 = +0.8 (approx. 6.3x increase in P) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
This quantitative lipophilicity difference provides a clear basis for selecting the ethyl ester/3-methyl analog when a project's target product profile requires a specific logD window to optimize permeability and reduce efflux liability.
- [1] PubChem. (2025). Computed Properties for CID 138110977: XLogP3. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Computed Properties for CID 79838553: XLogP3. National Center for Biotechnology Information. View Source
